molecular formula C21H33NO6 B4074058 Oxalic acid;1-[4-(2-propan-2-yloxyphenoxy)butyl]azepane

Oxalic acid;1-[4-(2-propan-2-yloxyphenoxy)butyl]azepane

Cat. No.: B4074058
M. Wt: 395.5 g/mol
InChI Key: OOURQYYRERRHJL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;1-[4-(2-propan-2-yloxyphenoxy)butyl]azepane involves multiple steps. One common method is the reaction of oxalic acid with 1-[4-(2-propan-2-yloxyphenoxy)butyl]azepane under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of oxalic acid involves the oxidation of carbohydrates or glucose using nitric acid or air in the presence of vanadium pentoxide. The azepane derivative can be synthesized through a series of organic reactions, including nucleophilic substitution and cyclization reactions .

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;1-[4-(2-propan-2-yloxyphenoxy)butyl]azepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include carbon dioxide, water, glycolic acid, and various functionalized azepane derivatives .

Mechanism of Action

The mechanism of action of oxalic acid;1-[4-(2-propan-2-yloxyphenoxy)butyl]azepane involves its interaction with various molecular targets and pathways. Oxalic acid acts as a competitive inhibitor of the lactate dehydrogenase enzyme, affecting metabolic pathways . The azepane derivative interacts with cellular membranes and proteins, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxalic acid;1-[4-(2-propan-2-yloxyphenoxy)butyl]azepane is unique due to its combination of oxalic acid and azepane properties. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

oxalic acid;1-[4-(2-propan-2-yloxyphenoxy)butyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO2.C2H2O4/c1-17(2)22-19-12-6-5-11-18(19)21-16-10-9-15-20-13-7-3-4-8-14-20;3-1(4)2(5)6/h5-6,11-12,17H,3-4,7-10,13-16H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOURQYYRERRHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1OCCCCN2CCCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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